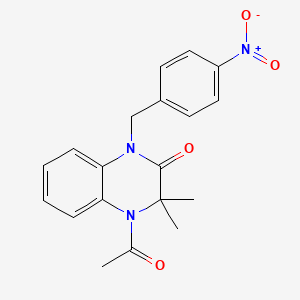![molecular formula C25H22N4O B6130981 1-(2-hydroxyphenyl)ethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6130981.png)
1-(2-hydroxyphenyl)ethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-hydroxyphenyl)ethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone, also known as HPEH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 1-(2-hydroxyphenyl)ethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone is not fully understood. However, studies have shown that it exhibits its anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and arresting the cell cycle in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(2-hydroxyphenyl)ethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to exhibit low toxicity in vitro and in vivo studies. It has also been shown to have antioxidant properties and to be able to scavenge free radicals. In addition, 1-(2-hydroxyphenyl)ethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(2-hydroxyphenyl)ethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone is its low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 1-(2-hydroxyphenyl)ethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 1-(2-hydroxyphenyl)ethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone. One of the areas of interest is its potential use as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy. Another area of interest is its potential use in environmental science. Further studies are needed to explore its potential as a catalyst for the degradation of pollutants in water. Additionally, further studies are needed to explore its potential use in material science, particularly in the synthesis of metal complexes with potential applications in catalysis.
Méthodes De Synthèse
1-(2-hydroxyphenyl)ethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone can be synthesized using various methods. One of the most common methods is the reaction of 2-hydroxyacetophenone with 4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl)hydrazinecarbothioamide in the presence of a base such as potassium hydroxide. The reaction yields 1-(2-hydroxyphenyl)ethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone as a yellow crystalline solid with a high yield.
Applications De Recherche Scientifique
1-(2-hydroxyphenyl)ethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been studied for its potential applications in various fields such as medicine, environmental science, and material science. In medicine, 1-(2-hydroxyphenyl)ethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In environmental science, 1-(2-hydroxyphenyl)ethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been used as a catalyst for the degradation of pollutants in water. In material science, 1-(2-hydroxyphenyl)ethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been used as a precursor for the synthesis of metal complexes with potential applications in catalysis.
Propriétés
IUPAC Name |
2-[(E)-C-methyl-N-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]amino]carbonimidoyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c1-17-12-14-20(15-13-17)23-16-22(19-8-4-3-5-9-19)26-25(27-23)29-28-18(2)21-10-6-7-11-24(21)30/h3-16,30H,1-2H3,(H,26,27,29)/b28-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWVFOKKGSQBOH-MTDXEUNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)NN=C(C)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N/N=C(\C)/C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-cyclopentyl-4-[4-(difluoromethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6130916.png)
![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B6130929.png)
![1-[1-(cyclopropylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6130939.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6130944.png)
![3-nitrobenzaldehyde [5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6130947.png)
![7-(2,3-dimethoxybenzyl)-2-(3-methyl-2-butenoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6130948.png)
![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6130968.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6130970.png)

![N-cyclopentyl-1-[({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)methyl]-3,4-dihydroisoquinoline-2(1H)-carbothioamide](/img/structure/B6130977.png)
![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea](/img/structure/B6130983.png)
![1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6130986.png)